molecular formula C8H7BrN2O B3029478 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 676515-34-7

6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B3029478
CAS No.: 676515-34-7
M. Wt: 227.06
InChI Key: ZVCUHOJEMHNZIO-UHFFFAOYSA-N
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Description

6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl group at the 4th position within the naphthyridine ring system. The compound’s structure is significant in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one.

    Bromination: The bromination of 2,3-dihydro-1,8-naphthyridin-4(1H)-one is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or under reflux conditions to ensure complete bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo oxidation reactions to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 6-bromo-2,3-dihydro-1,8-naphthyridin-4-ol.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthyridine derivatives.

    Reduction: Formation of 6-bromo-2,3-dihydro-1,8-naphthyridin-4-ol.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom at the 6th position.

    6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a chlorine atom instead of bromine.

    6-fluoro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Contains a fluorine atom instead of bromine.

Uniqueness

6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCUHOJEMHNZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249123
Record name 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676515-34-7
Record name 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676515-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4-oxo-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester (628 mg, 1.92 mmol) is dissolved into 3 mL of MeOH and 3 mL of 4 M HCl/1,4-dioxane is added. The mixture is stirred for 16 h and concentrated to dryness. The residue is dissolved into 10 mL CH2Cl2 and 10 mL of H2O and neutralized with saturated aqueous Na2CO3 solution. The aqueous layer is extracted with 2×20 mL of CH2Cl2. The organic phase is dried with MgSO4, filtered and concentrated to give 386 mg of 6-bromo-2,3-dihydro-1H-[1,8]naphthyridin-4-one
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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